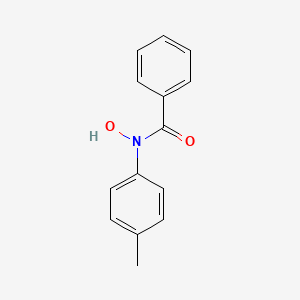

N-hydroxy-N-(4-methylphenyl)benzamide

Description

Properties

CAS No. |

1503-92-0 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-hydroxy-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H13NO2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,17H,1H3 |

InChI Key |

ZHBNXSRJGAGOIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of N-hydroxy-N-(4-methylphenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-methylaniline with benzoic acid derivatives in the presence of activating agents such as thionyl chloride. The reaction conditions must be carefully controlled to optimize yield and minimize side reactions.

Direct Synthesis via N-(4-methylphenyl)hydroxylamine

The most direct and efficient route for preparing this compound involves the reaction between N-(4-methylphenyl)hydroxylamine and benzoyl chloride. This approach represents a straightforward acylation of the hydroxylamine nitrogen.

Reaction Scheme:

N-(4-methylphenyl)hydroxylamine + Benzoyl chloride → this compound

Experimental Procedure

Based on similar hydroxamic acid preparations, the following procedure can be employed:

- N-(4-methylphenyl)hydroxylamine (1.0 g, 0.01 mol) is dissolved in diethyl ether.

- Sodium bicarbonate (0.7 g, 0.01 mol) is added as a suspension in water (5.0 ml).

- The mixture is stirred mechanically and cooled to 0°C or lower.

- Benzoyl chloride (1.4 g, 0.01 mol) dissolved in ether is added dropwise over 60-90 minutes.

- After complete addition, the mixture is allowed to warm to room temperature with continued stirring.

- The resulting mixture is triturated with sodium bicarbonate solution to remove acidic impurities.

- The product is filtered, washed with water, and dried.

- Purification is achieved by crystallization from a mixture of benzene and petroleum ether.

Synthesis via 4-Methylaniline

An alternative approach involves the initial conversion of 4-methylaniline to N-(4-methylphenyl)hydroxylamine, followed by reaction with benzoyl chloride.

Preparation of N-(4-methylphenyl)hydroxylamine

N-(4-methylphenyl)hydroxylamine can be prepared by the reduction of p-nitrotoluene:

- p-Nitrotoluene is reduced using zinc dust and ammonium chloride.

- Typically, 2.5 g (0.02 mol) of freshly prepared N-(4-methylphenyl)hydroxylamine is obtained after purification.

Table 1: Reagents for N-(4-methylphenyl)hydroxylamine Preparation

| Reagent | Quantity | Molar Ratio |

|---|---|---|

| p-Nitrotoluene | - | 1.0 |

| Zinc dust | - | Excess |

| Ammonium chloride | - | Excess |

| Diethyl ether (solvent) | 35 ml | - |

Detailed Reaction Parameters

The synthesis of this compound requires precise control of reaction conditions to achieve optimal yields and purity.

Temperature Effects

The reaction between N-(4-methylphenyl)hydroxylamine and benzoyl chloride is typically conducted at low temperatures (0°C or below) to control the reaction rate and minimize side products. External cooling in an ice bath is essential during the addition of the acid chloride.

Solvent Selection

Diethyl ether is commonly employed as the reaction solvent due to its:

Purification Techniques

The crude this compound requires purification to obtain the desired product with high purity.

Crystallization

Crystallization from appropriate solvent systems is the preferred method:

Structural Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

Spectroscopic Data

Table 3: Key Spectroscopic Features of this compound

| Spectroscopic Method | Key Features |

|---|---|

| IR Spectroscopy | O-H stretching (3250-3110 cm⁻¹) |

| C=O stretching (1640-1610 cm⁻¹) | |

| N-O stretching (924-960 cm⁻¹) | |

| UV Spectroscopy | Benzenoid absorption (270 nm in ethanol) |

| Band shifts depending on solvent polarity | |

| ¹H NMR | Characteristic methyl peak (~2.3 ppm) |

| Aromatic protons (6.9-7.9 ppm) | |

| N-OH proton (variable, depends on hydrogen bonding) |

Reaction Mechanism

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism:

- The hydroxylamine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride.

- A tetrahedral intermediate forms.

- The chloride ion leaves, resulting in the formation of the hydroxamic acid.

- The base (sodium bicarbonate or triethylamine) captures the released HCl.

This mechanism is consistent with general acylation reactions of hydroxylamine derivatives.

Factors Affecting Yield and Purity

Several factors can influence the success of this compound synthesis:

Reactant Purity

The purity of N-(4-methylphenyl)hydroxylamine is crucial, as impurities can lead to side reactions and reduced yields. Freshly prepared hydroxylamine derivatives generally give better results.

Reaction Time and Temperature

Prolonged reaction times or elevated temperatures can lead to:

Addition Rate

The rate of acid chloride addition significantly impacts the reaction outcome:

- Slow addition (60-90 minutes) favors the desired product

- Rapid addition can lead to localized heating and side reactions

- Controlled addition helps maintain the reaction temperature

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and N-hydroxy group are susceptible to hydrolysis under acidic or basic conditions:

Key Observation : The stability of the N–O bond in hydroxamic acids makes them less prone to rapid hydrolysis compared to simple amides .

Coordination with Metal Ions

Hydroxamic acids are known for their strong chelating properties, forming stable complexes with transition metals:

Structural Insight : The N-hydroxy group acts as a bidentate ligand, coordinating via the hydroxyl oxygen and amide nitrogen .

Oxidation and Reduction

The N-hydroxy group participates in redox reactions:

Thermodynamic Data :

Electrophilic Substitution

The aromatic rings undergo substitution reactions, with regioselectivity influenced by existing substituents:

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to amide (benzamide ring) | 65–70% | |

| Sulfonation | H₂SO₄, SO₃ | Para to methyl (toluene ring) | 55–60% |

Mechanistic Note : Electron-withdrawing amide groups direct electrophiles to meta positions, while methyl groups activate para positions .

Hydrogen Bonding and Supramolecular Interactions

Crystallographic studies reveal intermolecular interactions stabilizing the solid-state structure:

| Interaction Type | Bond Length (Å) | Angle (°) | Structural Role |

|---|---|---|---|

| O–H···O (intramolecular) | 2.65 | 145 | Stabilizes planar amide conformation . |

| N–H···O (intermolecular) | 2.89 | 160 | Forms inversion dimers . |

Crystal Packing : Chains along the100 axis are reinforced by C–H···O contacts, creating R₂²(7) ring motifs .

Thermal Decomposition

Thermogravimetric analysis (TGA) data for analogs shows:

| Compound | Decomposition Onset (°C) | Major Products |

|---|---|---|

| This compound | 210–220 | CO₂, NH₃, toluene derivatives |

Mechanism : Degradation proceeds via cleavage of the amide bond followed by decarboxylation .

Biological Relevance

While not directly studied for this compound, hydroxamic acids are known for:

Scientific Research Applications

Pharmacological Applications

N-hydroxy-N-(4-methylphenyl)benzamide has been identified for its potential pharmacological properties.

- Antineoplastic Activity : The compound has been studied for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they promote the accumulation of acetylated histones, leading to altered gene expression that can inhibit tumor growth and induce apoptosis in cancer cells . Specifically, derivatives of this compound have shown effectiveness against various tumors, including meningioma and testicular lymphoma.

- Analgesic and Anti-inflammatory Properties : Similar compounds within the benzamide class exhibit analgesic and anti-inflammatory effects. The presence of the hydroxyl group enhances interactions with biological targets, potentially leading to reduced pain and inflammation .

- Neuroprotective Effects : Some studies suggest that compounds like this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves methods that allow for the introduction of the hydroxyl group onto the amide structure. Its planar molecular configuration, as evidenced by crystallographic studies, contributes to its stability and reactivity .

In material science, this compound is being explored for its potential use in creating advanced materials with specific thermal and mechanical properties. Its ability to form hydrogen bonds can lead to enhanced stability in polymer matrices.

- Polymer Additives : The compound can be used as an additive in polymers to improve thermal stability and mechanical strength. Its incorporation into polymer blends may enhance their performance under stress conditions .

Organic Synthesis Precursor

This compound serves as a valuable precursor for synthesizing more complex organic molecules, including:

- Benzoxazepines : This compound can be transformed into benzoxazepine derivatives through cyclization reactions, which are important in medicinal chemistry for developing new therapeutic agents .

- Multi-targeted Compounds : Research indicates that derivatives of this compound can be designed to inhibit multiple biological targets, making them suitable candidates for treating complex diseases such as Alzheimer's disease through dual inhibition mechanisms .

Case Study 1: HDAC Inhibition

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant tumor growth inhibition correlated with increased histone acetylation levels, supporting its role as a potential therapeutic agent against malignancies .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal death compared to control groups. The mechanism was attributed to modulation of oxidative stress pathways .

Mechanism of Action

The mechanism of action of N-hydroxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogues and their modifications:

Antitumor Activity

- This compound: Demonstrates HDAC inhibitory activity, with lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA (vorinostat, LD₅₀ = 0.77 g/kg) while maintaining comparable tumor suppression .

- HPAPB : Exhibits stronger antiproliferative effects against HepG2 and A549 cells, with an IC₅₀ range of 100–200 μM. Pharmacokinetic studies in rats show a biphasic elimination profile (t₁/₂ = 0.592 h, AUC = 40.942 μg·h/mL) .

Cardiovascular Activity

- 2-MMB: Identified in a high-throughput screen as a suppressor of long QT syndrome, shortening ventricular action potentials via mechanisms distinct from glucocorticoid pathways .

Physicochemical and Pharmacokinetic Properties

- Metabolism: N-arylhydroxamic acids like the title compound undergo peroxidative activation, generating electrophilic intermediates that may contribute to carcinogenicity .

Biological Activity

N-hydroxy-N-(4-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a hydroxyl group attached to the nitrogen atom and a 4-methylphenyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The hydroxyl and methyl groups enhance its binding affinity, allowing it to modulate enzyme activity effectively. This interaction can lead to inhibition or alteration of various biological pathways, which is crucial for therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been shown to impact several enzymatic pathways, which can have implications for drug development. For instance, it can inhibit enzymes involved in metabolic processes, thereby influencing drug metabolism and efficacy .

2. Anticancer Properties

This compound has demonstrated potential anticancer activity in various studies:

- Case Study 1 : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) showed that this compound induces apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity .

- Case Study 2 : Comparative studies revealed that this compound exhibited greater cytotoxic effects than standard chemotherapeutics like doxorubicin against certain cancer cell lines .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 1.2 | |

| Anticancer Activity | U-937 | 0.75 | |

| Enzyme Inhibition | Various | Varies |

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered .

Q & A

Q. What are the standard synthetic routes for N-hydroxy-N-(4-methylphenyl)benzamide?

Methodology:

- Step 1: React 4-methylaniline with benzoyl chloride in a two-step process involving hydroxylamine intermediates. A typical approach involves dissolving 4-methylaniline in a basic aqueous solution (e.g., sodium bicarbonate) and adding benzoyl chloride dropwise under controlled stirring. The reaction is maintained at 0–5°C to minimize side reactions .

- Step 2: Purify the crude product via recrystallization using ethanol or methanol. Yield optimization requires pH control (alkaline conditions) and iterative addition of benzoyl chloride .

- Note: Analogous methods for structurally related benzamides (e.g., N-benzoyl-N-phenylhydroxylamine) confirm the feasibility of this route .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodology:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX-97 or WinGX) resolves the anti-conformation of the amide group and dihedral angles between aromatic rings. Hydrogen-bonding patterns (N–H···O) stabilize the crystal lattice .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodology:

- Store under inert gas (N or Ar) at –20°C in amber glass vials to prevent photodegradation.

- Avoid moisture: Use desiccants (e.g., silica gel) in sealed containers. Stability studies for similar benzamides suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodology:

- DFT Calculations: Use B3LYP/6-311G(d) basis sets to compute HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices. These predict reactive sites (e.g., the hydroxyl group for nucleophilic attacks) .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H···H, H···O) to quantify contributions to crystal packing. Software like CrystalExplorer visualizes d and curvedness indices .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Methodology:

- Hydrogen Bonding: N–H···O bonds (2.8–3.0 Å) form supramolecular chains along the crystallographic axis. Synchrotron data (e.g., CCDC entry for 4-methyl-N-(4-methylphenyl)benzamide) validate these interactions .

- Van der Waals Forces: Methyl groups contribute to hydrophobic packing. Mercury CSD 2.0 analyzes void spaces and packing similarity with related benzamides .

Q. How do reaction conditions influence the yield and purity of this compound during synthesis?

Methodology:

- Temperature: Lower temperatures (–50°C) reduce side reactions (e.g., over-acylation). For example, coupling reagents like DCC/HOBt at –50°C improve regioselectivity .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol facilitates recrystallization .

- Catalysis: Titanium tetrachloride (TiCl) accelerates amide bond formation in anhydrous conditions .

Q. What pharmacological targets are associated with this compound, and how are they validated experimentally?

Methodology:

- Enzyme Inhibition: Screen against bacterial AcpS-PPTase using kinetic assays (IC determination). Structural analogs (e.g., ML-364) inhibit Trypanosoma brucei via binding to ATP pockets .

- Validation:

- Fluorescence Quenching: Measure binding affinity with Pb or Zn ions via spectrofluorometry (λ = 280 nm, λ = 340 nm) .

- Molecular Docking: Use AutoDock Vina to simulate ligand-enzyme interactions. Compare with X-ray crystallographic data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.